molecular formula C17H10ClN3O3S B2628223 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide CAS No. 865181-63-1

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide

Cat. No.: B2628223
CAS No.: 865181-63-1
M. Wt: 371.8
InChI Key: YILGJHKJOMJRIL-ZPHPHTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is characterized by its complex structure, which includes a benzothiazole ring, a nitro group, and a prop-2-ynyl substituent.

Preparation Methods

The synthesis of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide typically involves multistep reactions starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorobenzoyl chloride with 6-nitro-3-prop-2-ynyl-1,3-benzothiazole under specific conditions to form the desired product . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the benzamide linkage.

Chemical Reactions Analysis

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Coupling Reactions: The prop-2-ynyl group can participate in coupling reactions, forming more complex structures.

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and protein interactions.

    Medicine: Its potential therapeutic properties are being investigated for the development of new drugs, particularly in the areas of antimicrobial and anticancer research.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide involves its interaction with specific molecular targets. The nitro group and benzothiazole ring are key functional groups that contribute to its biological activity. The compound can bind to enzymes or receptors, inhibiting their function and leading to various biological effects .

Comparison with Similar Compounds

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide can be compared to other benzothiazole derivatives, such as:

    2-chloro-1H-indole-3-carbaldehyde: Another compound with a similar benzothiazole structure but different substituents, leading to distinct chemical and biological properties.

    3-chloro-2-nitrobenzoic acid: A simpler compound with a nitro group and chlorine atom, used as an intermediate in various chemical syntheses.

The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity not found in simpler analogs.

Properties

IUPAC Name

2-chloro-N-(6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClN3O3S/c1-2-9-20-14-8-7-11(21(23)24)10-15(14)25-17(20)19-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILGJHKJOMJRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.